molecular formula C44H50N6O14S2 B601475 Ertapenem Dimer Amide Impurity CAS No. 1199797-42-6

Ertapenem Dimer Amide Impurity

カタログ番号: B601475
CAS番号: 1199797-42-6
分子量: 951.0 g/mol
InChIキー: ATXZKQUYOZAYTG-BNCIILEKSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ertapenem Dimer Amide Impurity is a byproduct formed during the synthesis of Ertapenem, a carbapenem class antibiotic. Ertapenem is known for its broad antibacterial spectrum against Gram-positive and Gram-negative aerobes and anaerobes. The dimer impurities, including this compound, are identified and resolved using advanced chromatographic techniques .

準備方法

The preparation of Ertapenem Dimer Amide Impurity involves complex synthetic routes. The chromatographic separation of these impurities is achieved using high-performance liquid chromatography (HPLC) with gradient elution. The mobile phase typically consists of ammonium formate buffer, water, acetonitrile, and methanol at specific pH levels. The separation is highly dependent on the pH of the mobile phase, with optimal separation achieved at pH 8 .

化学反応の分析

Ertapenem Dimer Amide Impurity undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include ammonium formate buffer, acetonitrile, and methanol. The major products formed from these reactions are other dimer impurities and degradation products .

科学的研究の応用

Analytical Method Development

The identification and quantification of Ertapenem Dimer Amide Impurity are crucial for ensuring the quality of pharmaceutical products. A sensitive high-performance liquid chromatography (HPLC) method has been developed to profile impurities in Ertapenem formulations. This method enables the separation of Ertapenem from its impurities and degradation products, which is essential for quality control during manufacturing processes.

  • Methodology : The HPLC method utilizes an Inertsil phenyl column at ambient temperature with gradient elution using an aqueous sodium phosphate buffer at pH 8 and acetonitrile as the mobile phase. The validation parameters, including linearity, precision, and specificity, have been satisfactorily established .
  • Importance : This analytical approach is vital for detecting unstable active pharmaceutical ingredients (APIs) and their impurities, ensuring that only safe and effective products reach patients.

Impurity Characterization

Characterizing impurities like the this compound is essential for understanding their formation mechanisms and potential effects on drug safety.

  • Synthesis Studies : Research has focused on synthesizing various impurities through controlled degradation processes. This helps in understanding how these impurities form under different conditions, such as thermal or oxidative stress .
  • Impact on Pharmacokinetics : Studies indicate that certain impurities may alter the pharmacokinetic profiles of the active ingredient, potentially affecting therapeutic outcomes. Understanding these interactions is crucial for optimizing dosing regimens .

Case Studies in Drug Development

Several case studies highlight the implications of this compound in drug development:

  • Clinical Trials : In pediatric studies involving Ertapenem, careful monitoring of impurity levels was necessary to ensure patient safety. Adverse events related to impurity levels were documented, emphasizing the need for stringent quality control measures during clinical trials .
  • Regulatory Compliance : Regulatory agencies require comprehensive impurity profiling as part of the drug approval process. The presence of significant impurities can lead to delays or rejections during the approval phase if not adequately addressed .

Future Research Directions

Ongoing research is essential to further elucidate the implications of this compound:

  • Enhanced Detection Methods : Developing more sensitive and specific analytical techniques will improve impurity detection and characterization in pharmaceutical formulations.
  • Long-term Stability Studies : Investigating the long-term stability of Ertapenem in various formulations can provide insights into how impurities evolve over time and their potential impacts on drug efficacy.

類似化合物との比較

Ertapenem Dimer Amide Impurity can be compared with other dimer impurities formed during the synthesis of carbapenem antibiotics. Similar compounds include Meropenem and Imipenem, which also form dimer impurities during their synthesis. The uniqueness of this compound lies in its specific formation conditions and the need for precise chromatographic techniques for its identification and separation .

生物活性

Ertapenem is a member of the carbapenem class of antibiotics, known for its broad-spectrum antibacterial activity against various Gram-positive and Gram-negative bacteria. However, during the synthesis of Ertapenem, several impurities can form, including the Ertapenem Dimer Amide Impurity. Understanding the biological activity of this impurity is crucial for assessing the overall safety and efficacy of Ertapenem formulations.

Overview of this compound

This compound is a byproduct that occurs during the synthesis of Ertapenem. This compound is characterized by its unique chemical structure, which can influence its biological activity. The formation of such dimers is often linked to polymerization processes that can occur under specific conditions during drug synthesis and storage .

Antibacterial Spectrum

The biological activity of this compound has been evaluated in several studies. It has been noted that while Ertapenem effectively targets a wide range of bacteria, including those producing extended-spectrum beta-lactamases (ESBLs), the dimer impurity may not retain the same level of efficacy against all pathogens. For instance, it is generally ineffective against Pseudomonas aeruginosa and Acinetobacter baumannii, similar to Ertapenem itself .

Table 1: Antibacterial Activity Comparison

PathogenErtapenem ActivityDimer Amide Impurity Activity
Enterobacteriaceae ActiveLikely active
Pseudomonas aeruginosa InactiveInactive
Acinetobacter baumannii InactiveInactive
Gram-positive bacteria ActiveLikely active

Case Studies

Several clinical studies have assessed the implications of using Ertapenem in treating infections caused by ESBL-producing organisms. One study reported outcomes for patients treated with either Ertapenem or other carbapenems, highlighting that while Ertapenem was effective, there were concerns about the potential impact of impurities like the dimer amide on treatment outcomes. Specifically, patients treated with Ertapenem had lower rates of severe sepsis compared to those receiving other carbapenems .

Research Findings

Recent research has focused on the characterization and isolation of dimeric impurities from various carbapenems. A study indicated that dimer formation is influenced by concentration and storage conditions, which can affect the stability and efficacy of the antibiotic . Furthermore, chromatographic techniques such as high-performance liquid chromatography (HPLC) have been employed to separate and analyze these impurities effectively.

Table 2: Summary of Research Findings

Study ReferenceFindings
Ertapenem shows broad-spectrum activity but limited against certain pathogens.
Clinical outcomes suggest similar efficacy between Ertapenem and other carbapenems despite impurity presence.
Dimer formation linked to concentration and storage; HPLC used for analysis.

特性

CAS番号

1199797-42-6

分子式

C44H50N6O14S2

分子量

951.0 g/mol

IUPAC名

(4R,5S,6S)-3-[(3S,5S)-5-[[3-[(2S,3R)-5-carboxy-2-[(1S,2R)-1-carboxy-2-hydroxypropyl]-4-[(3S,5S)-5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-3-methyl-2,3-dihydropyrrole-1-carbonyl]phenyl]carbamoyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

InChI

InChI=1S/C44H50N6O14S2/c1-17-31-29(19(3)51)40(56)50(31)34(44(63)64)35(17)65-25-13-27(45-15-25)37(53)47-23-9-5-7-21(11-23)39(55)49-32(30(20(4)52)42(59)60)18(2)36(33(49)43(61)62)66-26-14-28(46-16-26)38(54)48-24-10-6-8-22(12-24)41(57)58/h5-12,17-20,25-32,45-46,51-52H,13-16H2,1-4H3,(H,47,53)(H,48,54)(H,57,58)(H,59,60)(H,61,62)(H,63,64)/t17-,18-,19-,20-,25+,26+,27+,28+,29-,30-,31-,32-/m1/s1

InChIキー

ATXZKQUYOZAYTG-BNCIILEKSA-N

異性体SMILES

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](NC3)C(=O)NC4=CC=CC(=C4)C(=O)N5[C@H]([C@H](C(=C5C(=O)O)S[C@H]6C[C@H](NC6)C(=O)NC7=CC=CC(=C7)C(=O)O)C)[C@@H]([C@@H](C)O)C(=O)O)C(=O)O)[C@@H](C)O

正規SMILES

CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)NC4=CC=CC(=C4)C(=O)N5C(C(C(=C5C(=O)O)SC6CC(NC6)C(=O)NC7=CC=CC(=C7)C(=O)O)C)C(C(C)O)C(=O)O)C(=O)O)C(C)O

外観

White Solid

純度

> 95%

数量

Milligrams-Grams

同義語

Ertapenem Dimer III;  (4R,5S,6S)-3-[[(3S,5S)-5-[[[3-[[(2S,3R)-5-Carboxy-2-[(1S,2R)-1-carboxy-2-hydroxypropyl]-4-[[(3S,5S)-5-[[(3-carboxyphenyl)amino]carbonyl]-3-pyrrolidinyl]thio]-2,3-dihydro-3-methyl-1H-pyrrol-1-yl]carbonyl]phenyl]amino]carbonyl]-3-pyrr

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。